8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with bromine, fluorine, and carboxylic acid groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and dimethyl acetylenedicarboxylate.
Cyclization: The reaction proceeds through a cyclization step, where the starting materials undergo a series of reactions to form the quinoline core.
Oxidation and Bromination: The intermediate product is then oxidized and brominated to introduce the bromine and fluorine substituents at the desired positions.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid chlorides or anhydrides in the presence of a base (e.g., pyridine) facilitate esterification.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Esterification: Formation of quinoline esters.
Scientific Research Applications
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis and cell division, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar antimicrobial properties.
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A methyl ester derivative of the target compound.
Uniqueness
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and carboxylic acid groups makes it a versatile intermediate for synthesizing a wide range of bioactive molecules.
Properties
IUPAC Name |
8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-2-4(12)1-5-8(14)3-7(10(15)16)13-9(5)6/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLTZLVGRSIQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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